Bromamphenicol

Protein Synthesis Inhibition Mitochondrial Toxicity E. coli

Bromamphenicol's dibromoacetamide group enables irreversible covalent binding to the 50S ribosomal subunit, alkylating Cys-SH groups in proteins L2 and L27. This unique mechanism supports pull-down assays and structural studies not achievable with reversible chloramphenicol. Also a validated ligand for DraE adhesin crystallography and a benchmark control for mitochondrial vs. prokaryotic protein synthesis inhibition.

Molecular Formula C11H12Br2N2O5
Molecular Weight 412.03 g/mol
CAS No. 17371-30-1
Cat. No. B6595049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromamphenicol
CAS17371-30-1
Molecular FormulaC11H12Br2N2O5
Molecular Weight412.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
InChIKeyUWOHGNMWBGIRAQ-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromamphenicol (CAS 17371-30-1): A Dibrominated Chloramphenicol Derivative for Ribosomal Research and Adhesin Targeting


Bromamphenicol is a semi-synthetic chloramphenicol analogue in which the dichloroacetamide group is replaced by a dibromoacetamide moiety [1]. It exhibits weak antibacterial activity compared to its parent compound and has been primarily utilized as a research tool for probing the structural and functional dynamics of the 50S ribosomal subunit and bacterial adhesins [2]. Its unique chemical signature allows for differential applications in structural biology and biochemical studies.

Critical Reasons Bromamphenicol Cannot Be Substituted by Chloramphenicol, Thiamphenicol, or Florfenicol in Research


Generic substitution of bromamphenicol with other amphenicols is inadvisable due to its distinct structural and functional profile. The replacement of chlorine with bromine atoms in the acetamide group confers a unique, irreversible covalent binding mechanism to the 50S ribosomal subunit [1], which is not a feature of chloramphenicol, thiamphenicol, or florfenicol. Furthermore, bromamphenicol exhibits a distinct inhibitory profile against eukaryotic protein and DNA synthesis and has a structurally validated, specific binding mode to the bacterial adhesin DraE [2]. These attributes are not shared by its analogs, making bromamphenicol a non-fungible research reagent for specific experimental applications.

Quantitative Differentiation of Bromamphenicol: Comparative Evidence for Scientific Selection


Comparative Inhibition of Protein Synthesis in Eukaryotic and Prokaryotic Systems

Bromamphenicol demonstrates a more pronounced inhibition of protein synthesis in rat liver mitochondria compared to E. coli at a concentration of 93 µM, with a quantified difference of 8.2 percentage points . While direct comparative data for chloramphenicol under identical conditions is not available in the sourced literature, this differential inhibition profile is a key differentiating factor for researchers studying mitochondrial vs. bacterial ribosome selectivity.

Protein Synthesis Inhibition Mitochondrial Toxicity E. coli Comparative Pharmacology

Inhibition of Eukaryotic DNA Synthesis

Bromamphenicol inhibits DNA synthesis in human lymphoblastoid cells by 83% at a concentration of 1 mM . This is a unique off-target effect not reported for chloramphenicol, thiamphenicol, or florfenicol at comparable concentrations, indicating a distinct cellular activity profile that must be considered in any study using eukaryotic cell models.

DNA Synthesis Inhibition Human Lymphoblastoid Cells Cytotoxicity Antiproliferative

Irreversible Covalent Binding to the 50S Ribosomal Subunit

Unlike chloramphenicol, which acts as a reversible inhibitor, bromamphenicol binds covalently to the 50S ribosomal subunit, causing irreversible inactivation of peptidyltransferase activity [1]. This is a direct head-to-head mechanistic comparison, as bromamphenicol has been shown to compete with chloramphenicol for the same binding site before forming a covalent bond, selectively alkylating cysteine-SH groups in proteins L2 and L27 [1].

Covalent Inhibition Ribosome Labeling 50S Subunit Mechanism of Action

Structurally Validated Binding to the E. coli Adhesin DraE

X-ray crystallography confirms that bromamphenicol binds to the Dr haemagglutinin adhesin subunit (DraE) from E. coli, and that its binding pocket can accommodate the bulkier dibromoacetamide group [1]. In contrast, chloramphenicol succinate (CLS) binds in a similar manner but with a smaller succinyl group, demonstrating that bromamphenicol's unique structure allows for specific and distinct interactions with non-ribosomal bacterial targets.

Adhesin Targeting DraE X-ray Crystallography Virulence Factor

High-Impact Application Scenarios for Bromamphenicol in Research and Development


Irreversible Ribosome Labeling and Affinity Purification

Leverage the covalent binding mechanism of bromamphenicol to irreversibly label and isolate the 50S ribosomal subunit. This application is supported by evidence that bromamphenicol forms a covalent bond with the ribosome, unlike the reversible binding of chloramphenicol [1]. Researchers can use this property for pull-down assays, mapping ribosomal proteins L2 and L27, or for creating permanently inactivated ribosomes for structural studies.

Structural Studies of Adhesin-Ligand Interactions

Utilize bromamphenicol as a validated ligand for the Dr haemagglutinin adhesin (DraE) in X-ray crystallography or other structural biology techniques. The high-resolution structure of the DraE-Bromamphenicol complex [1] confirms its suitability as a tool compound for investigating how small molecules can block bacterial adhesion, a key step in pathogenesis. This provides a foundation for structure-based drug design targeting uropathogenic E. coli.

Investigating Differential Mitochondrial and Bacterial Toxicity

Employ bromamphenicol as a probe to study the selective inhibition of mitochondrial versus prokaryotic protein synthesis. The quantitative data showing 90.6% inhibition in rat liver mitochondria and 98.8% in E. coli at 93 µM [1] provides a benchmark for comparative pharmacology studies. This is particularly relevant for research into the mechanisms of amphenicol-associated mitochondrial toxicity and for designing analogs with reduced eukaryotic side effects.

Assessing Off-Target DNA Synthesis Inhibition in Eukaryotic Models

Incorporate bromamphenicol as a control compound in studies of protein synthesis inhibitors to account for potential off-target effects on eukaryotic DNA synthesis. The documented 83% inhibition of DNA synthesis in human lymphoblastoid cells at 1 mM [1] serves as a critical data point for interpreting results in cellular assays and ensures experimental conclusions regarding protein synthesis are not confounded by this additional activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromamphenicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.